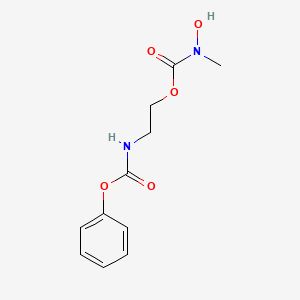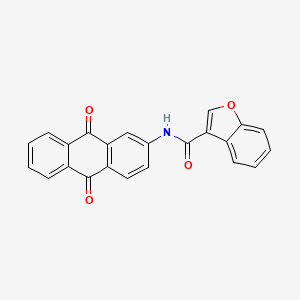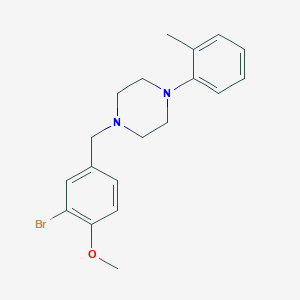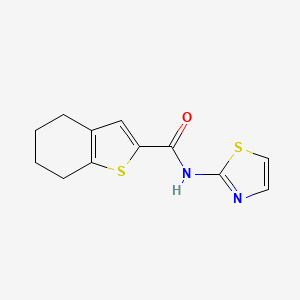
2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenoxycarbonyl group, an aminoethyl chain, and a hydroxy-methylcarbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate typically involves a multi-step process. One common method includes the reaction of phenyl chloroformate with 2-aminoethanol to form 2-(phenoxycarbonylamino)ethanol. This intermediate is then reacted with N-methylhydroxylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxycarbonyl oxides, while reduction can produce amino alcohols.
科学的研究の応用
2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth.
類似化合物との比較
Similar Compounds
- 2-(phenoxycarbonylamino)ethyl N-hydroxy-N-ethylcarbamate
- 2-(phenoxycarbonylamino)ethyl N-hydroxy-N-propylcarbamate
- 2-(phenoxycarbonylamino)ethyl N-hydroxy-N-butylcarbamate
Uniqueness
Compared to similar compounds, 2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate exhibits unique properties due to its specific molecular structure. The presence of the N-hydroxy-N-methylcarbamate moiety imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(phenoxycarbonylamino)ethyl N-hydroxy-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-13(16)11(15)17-8-7-12-10(14)18-9-5-3-2-4-6-9/h2-6,16H,7-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVKAYRGWKOWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCCNC(=O)OC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B5098482.png)

![1-[3-(2-fluorophenyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5098498.png)
![N-(3-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5098503.png)
![2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide](/img/structure/B5098518.png)
![(4E)-4-[(4-fluorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5098522.png)
![N-(3-bromophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B5098523.png)
![N-benzyl-N-[(5-nitrothiophen-2-yl)methyl]butan-1-amine](/img/structure/B5098529.png)
![N,N-diethyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B5098532.png)
![4-[(3-methylphenyl)thio]piperidine hydrochloride](/img/structure/B5098536.png)

![4-{[(2-CARBOXYCYCLOHEXYL)FORMAMIDO]METHYL}BENZOIC ACID](/img/structure/B5098549.png)

